6-Mercaptohexanoic acid

Catalog No.
S1520473
CAS No.
17689-17-7
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercaptohexanoic acid

CAS Number

17689-17-7

Product Name

6-Mercaptohexanoic acid

IUPAC Name

6-sulfanylhexanoic acid

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)

InChI Key

CMNQZZPAVNBESS-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCS

Synonyms

5-Carboxy-1-pentanethiol; 5-Mercaptopentanecarboxylic Acid; 6-Mercaptocaproic Acid; NSC 310239; ε-Mercaptocapronic Acid

Canonical SMILES

C(CCC(=O)O)CCS

Synthesis of Nanoparticles

6-Mercaptohexanoic acid (MHA) finds significant application in scientific research for the synthesis of nanoparticles, particularly gold nanoparticles. Its thiol group (-SH) has a high affinity for gold surfaces, allowing MHA to bind strongly to gold atoms and act as a stabilizing agent during the nanoparticle formation process []. This prevents the nanoparticles from aggregating and ensures their uniform size distribution, crucial for various research applications [].

Self-Assembled Monolayers (SAMs)

MHA is also used to create self-assembled monolayers (SAMs) on gold surfaces. SAMs are ordered assemblies of molecules formed through spontaneous chemisorption on a substrate. MHA, due to its thiol group, readily chemisorbs onto gold surfaces, forming well-defined and densely packed monolayers []. These SAMs can be used to modify the surface properties of gold, such as wettability, electrical conductivity, and biocompatibility, tailoring them for various research purposes [].

Other Applications

Beyond its role in nanoparticle synthesis and SAM formation, MHA has been explored in other research areas, including:

  • Biosensing: MHA can be used to functionalize surfaces for biosensing applications by immobilizing biomolecules like enzymes or antibodies, allowing for the detection of specific biomolecules [].
  • Drug delivery: MHA can be conjugated with drug molecules to improve their targeting and delivery properties [].
  • Antimicrobial activity: Recent studies have shown that MHA exhibits some antimicrobial activity against certain bacterial strains, although further research is needed to understand its potential as an antimicrobial agent [].

6-Mercaptohexanoic acid is an organosulfur compound with the molecular formula C₆H₁₂O₂S. It features a thiol group (-SH) and a carboxylic acid group (-COOH), making it a member of the thiol and carboxylic acid functional groups. This compound appears as a colorless liquid and has a molecular weight of 148.22 g/mol. Its boiling point is approximately 273.05 °C, although specific melting point data is not available . The presence of the thiol group allows it to participate in various

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Esterification: It can react with alcohols to form esters, particularly when heated in the presence of an acid catalyst.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Reduction: Conversely, it can be reduced to form alkanes or other reduced sulfur species.

These reactions make 6-Mercaptohexanoic acid useful in synthetic organic chemistry and materials science.

Several methods exist for synthesizing 6-Mercaptohexanoic acid:

  • From Hexanoic Acid: It can be synthesized by reacting hexanoic acid with hydrogen sulfide in the presence of a catalyst.
  • Thiol Addition: The addition of sodium hydrosulfide to hexanoic acid derivatives can yield 6-Mercaptohexanoic acid.
  • Alkylation Reactions: Alkylation of thiol compounds with halogenated hexanoic acids is another route for synthesis.

These methods vary in complexity and yield, often depending on the desired purity and scale of production.

6-Mercaptohexanoic acid has several notable applications:

  • Nanotechnology: It serves as a capping agent for nanoparticles, such as indium phosphide quantum dots, enhancing their luminescence properties and stability .
  • Bioconjugation: Due to its reactive thiol group, it is used in bioconjugation techniques for labeling biomolecules.
  • Surface Modification: It is employed in modifying surfaces of materials to improve adhesion and compatibility with biological systems.
  • Chemical Synthesis: This compound acts as a reagent in various chemical syntheses due to its functional groups.

Interaction studies involving 6-Mercaptohexanoic acid often focus on its role in stabilizing nanoparticles and its interactions with biological molecules. For instance, studies have shown that it enhances the dispersion of gold nanoparticles in aqueous solutions, which is critical for applications in drug delivery and imaging . Additionally, its interactions with proteins and enzymes are being explored to understand its potential as a biochemical tool.

Several compounds share structural similarities with 6-Mercaptohexanoic acid, including:

  • 2-Mercaptoethanol: A smaller thiol compound used extensively in biochemistry for reducing disulfide bonds.
  • 3-Mercaptopropionic Acid: Similar in structure but shorter; used in similar applications as a capping agent.
  • Thioacetic Acid: Contains a thioester functional group; used in organic synthesis but differs due to the absence of a carboxylic acid group.
CompoundFormulaUnique Features
6-Mercaptohexanoic AcidC₆H₁₂O₂SLonger carbon chain; dual functionality
2-MercaptoethanolC₂H₆OSSmaller size; primarily used as a reducing agent
3-Mercaptopropionic AcidC₃H₈O₂SShorter chain; used similarly as a capping agent
Thioacetic AcidC₂H₄OSThioester; lacks carboxylic functionality

The uniqueness of 6-Mercaptohexanoic acid lies in its combination of both thiol and carboxylic functionalities, allowing it to participate in diverse

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17689-17-7

Wikipedia

6-Mercaptohexanoic acid

Dates

Modify: 2023-08-15

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